1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
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Overview
Description
1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol can be achieved through various methods. One common approach involves the condensation of 4-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. For example, the reaction of 4-aminopyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydropyrido[3,4-d]pyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as an ENPP1 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotide substrates and thereby modulating the immune response . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol can be compared with other pyrido[3,4-d]pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,4-dihydropyrido[3,4-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4,7,11H,(H,9,10) |
InChI Key |
PLIBBGOFHVVAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(N=CN2)O |
Origin of Product |
United States |
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